![molecular formula C20H16Cl2N2OS B2630274 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338960-63-7](/img/structure/B2630274.png)
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have a range of potential applications in the field of medicine, particularly in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
Structural Insights and Synthesis Methods
Structural Characterization of Dihydropyrimidine Derivatives : A study described the structural characterization of dihydropyrimidine derivatives, highlighting the crystal packing and molecular docking simulations to assess inhibitory potential against enzymes, indicating the relevance of structural studies in understanding the biological activity of sulfanyl-substituted compounds (Al-Wahaibi et al., 2021).
Chemiluminescence of Sulfanyl-Substituted Dioxetanes : Research on sulfanyl-substituted dioxetanes explored their base-induced chemiluminescence, demonstrating the potential of sulfanyl groups in developing compounds with unique optical properties (Watanabe et al., 2010).
Synthesis of Cyclic β-Amino Acids : Another study focused on the synthesis of cyclic β-amino acids through sulfanyl radical addition-cyclization, showcasing a novel method for constructing cyclic compounds, which could be relevant for pharmaceutical development (Miyata et al., 2002).
Biological Activities
Antioxidant and Enzyme Inhibition Activities : Compounds with sulfanyl, sulfinyl, and sulfonyl groups were studied for their antioxidant, antixanthine oxidase, and antielastase activities, suggesting the potential of such compounds in therapeutic and cosmetic applications (Onul et al., 2018).
Antibacterial Activity of Amino-Heterocyclic Compounds : The synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups were investigated, indicating the utility of sulfanyl groups in enhancing antibacterial properties (Hu et al., 2006).
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLDCFWEJNBSH-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

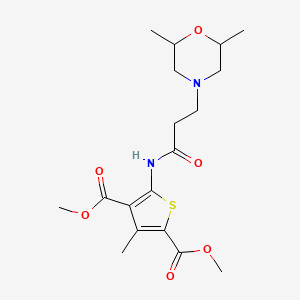
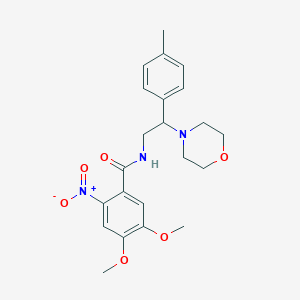
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)
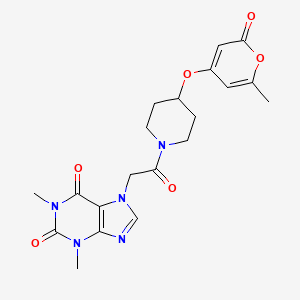
![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)
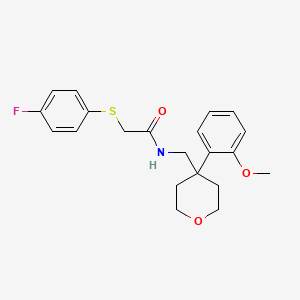
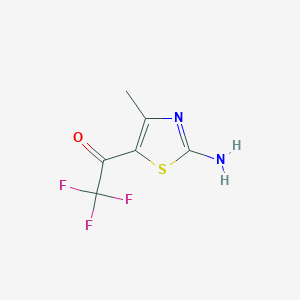
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)
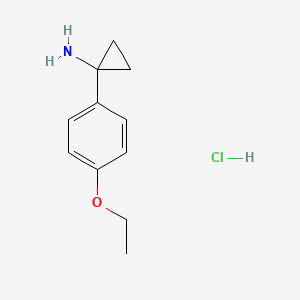
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)

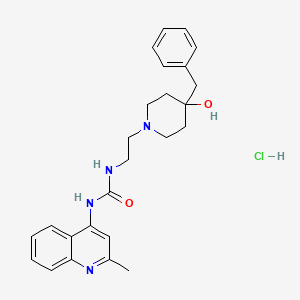
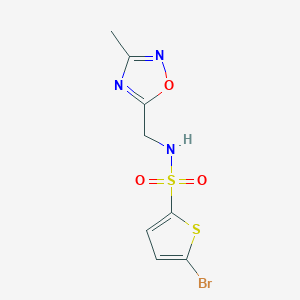
![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)